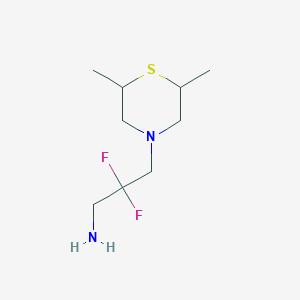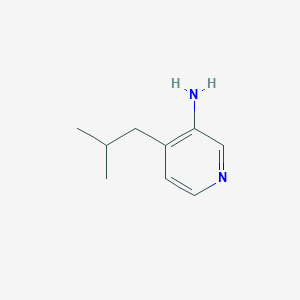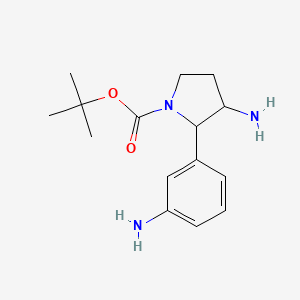
tert-Butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a pyrrolidine ring substituted with amino groups and a tert-butyl ester, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminophenylboronic acid and tert-butyl 3-aminopyrrolidine-1-carboxylate.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 3-aminophenylboronic acid with tert-butyl 3-aminopyrrolidine-1-carboxylate.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino groups can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. The tert-butyl ester can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate: Features a pyrrolidine ring with amino groups and a tert-butyl ester.
tert-Butyl 3-aminopyrrolidine-1-carboxylate: Lacks the 3-aminophenyl group.
tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring
Uniqueness
This compound is unique due to the presence of both the pyrrolidine ring and the 3-aminophenyl group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable intermediate in synthetic chemistry and drug development.
Properties
Molecular Formula |
C15H23N3O2 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-(3-aminophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-7-12(17)13(18)10-5-4-6-11(16)9-10/h4-6,9,12-13H,7-8,16-17H2,1-3H3 |
InChI Key |
QZPJZXNISACYEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC(=CC=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


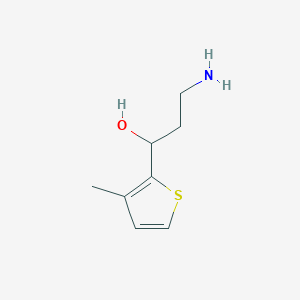
![tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate](/img/structure/B13213152.png)
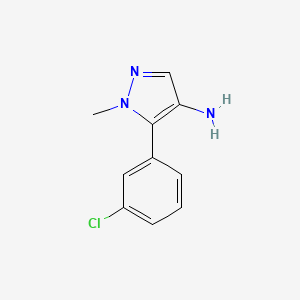
![1-[1-(Aminomethyl)cyclohexyl]propan-1-ol](/img/structure/B13213160.png)
![tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13213166.png)


![Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13213206.png)
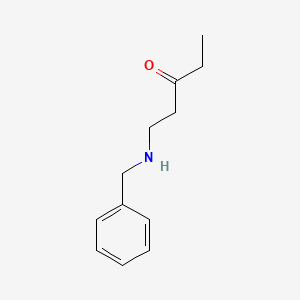
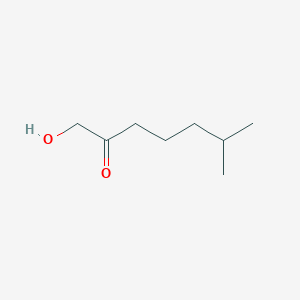
![(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13213225.png)

